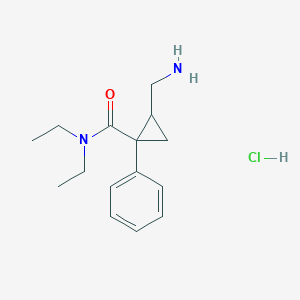

Milnacipran HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Milnacipran hydrochloride is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) primarily used for the management of fibromyalgia and, in some countries, for the treatment of major depressive disorder . It is a racemic mixture of two enantiomers, each contributing to its pharmacological effects .

Wissenschaftliche Forschungsanwendungen

Milnacipran hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Milnacipran Hydrochloride primarily targets the reuptake transporters of two neurotransmitters: serotonin and norepinephrine . These neurotransmitters play crucial roles in modulating mood and pain perception. Milnacipran Hydrochloride inhibits norepinephrine uptake with greater potency than serotonin .

Mode of Action

Milnacipran Hydrochloride acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). It binds to the reuptake transporters of serotonin and norepinephrine, inhibiting their reuptake and thereby increasing their levels in the synaptic cleft . This results in enhanced serotonergic and noradrenergic neurotransmission .

Biochemical Pathways

The increased levels of serotonin and norepinephrine in the synaptic cleft enhance the signaling in the descending inhibitory pain pathways in the brain and spinal cord . This is believed to mitigate pain sensations, which is particularly relevant in conditions like fibromyalgia .

Pharmacokinetics

Milnacipran Hydrochloride is well absorbed and has a bioavailability of approximately 85% . It undergoes minimal metabolism via the CYP450 system, with the majority of the dose excreted unchanged in urine (55%) . It has a low binding to plasma proteins (13%) . The elimination half-life of Milnacipran Hydrochloride is approximately 6-8 hours .

Result of Action

The increased levels of serotonin and norepinephrine due to the action of Milnacipran Hydrochloride can lead to decreased pain transmission, which is beneficial in the treatment of fibromyalgia . It also has potential implications in mood regulation, which can be beneficial in the treatment of depressive disorders .

Action Environment

The efficacy and stability of Milnacipran Hydrochloride can be influenced by various environmental factors. For instance, the presence of certain other medications can interact with Milnacipran Hydrochloride and affect its action . Additionally, individual patient factors such as renal function and hepatic function can also impact the pharmacokinetics and hence the efficacy of Milnacipran Hydrochloride .

Biochemische Analyse

Biochemical Properties

Milnacipran hydrochloride demonstrates a unique characteristic among SNRIs to elicit a relatively balanced reuptake inhibition of both serotonin and noradrenaline, with a somewhat increased preference for noradrenaline reuptake inhibition . This is potentially a point of interest given the plausible proposal that noradrenaline plays an important role in the mitigation of pain signals in the descending inhibitory pain pathways in the brain and spinal cord .

Cellular Effects

Milnacipran hydrochloride’s role as a selective serotonin and norepinephrine reuptake inhibitor (SNRI) influences cell function by increasing the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling . This can impact various cellular processes, including cell signaling pathways and gene expression related to mood regulation and pain perception .

Molecular Mechanism

The molecular mechanism of action of Milnacipran hydrochloride involves the inhibition of the reuptake of serotonin and noradrenaline. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can lead to changes in gene expression and enzyme activation or inhibition within the cell .

Temporal Effects in Laboratory Settings

The peak plasma concentration of unchanged Milnacipran hydrochloride is attained at 3.5 hours and is lower than the peak plasma concentration of radioactivity observed at 4.3 hours, indicating substantial metabolism of Milnacipran hydrochloride upon oral administration . This suggests that the effects of Milnacipran hydrochloride can change over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, the effects of Milnacipran hydrochloride have been shown to vary with different dosages

Metabolic Pathways

Milnacipran hydrochloride undergoes minimal CYP450 related metabolism, with the majority of the dose excreted unchanged in urine (55%), indicating that it is involved in metabolic pathways that do not extensively metabolize the compound .

Transport and Distribution

The mean volume of distribution recorded for racemic Milnacipran hydrochloride following a single intravenous dose to healthy subjects was approximately 400 L . This suggests that Milnacipran hydrochloride is widely distributed within the body.

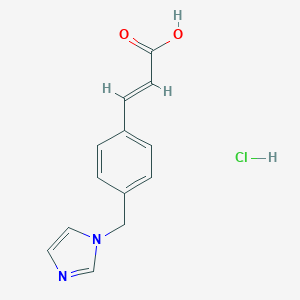

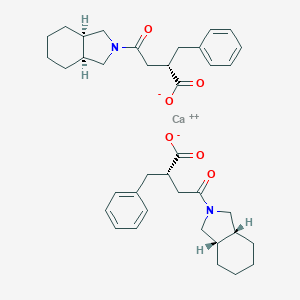

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of milnacipran hydrochloride typically involves the reductive amination of an aldehyde to form the primary amine . This method is efficient, providing a high yield of the primary amine as the major product while minimizing by-products . The reaction conditions are mild, and the process is straightforward, making it suitable for industrial production .

Industrial Production Methods

Industrial production methods for milnacipran hydrochloride focus on optimizing yield and purity. The process involves multiple steps, including the preparation of intermediates and the final product under controlled conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Milnacipran hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion of primary amines to corresponding aldehydes or carboxylic acids.

Reduction: Reductive amination to form primary amines from aldehydes.

Substitution: Nucleophilic substitution reactions involving the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include metal hydrides for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions are primarily the amine derivatives, which are crucial intermediates in the synthesis of milnacipran hydrochloride .

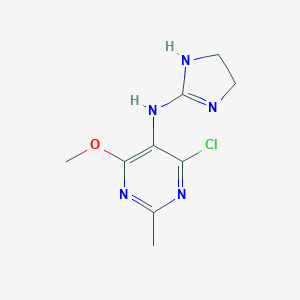

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Duloxetine: Another SNRI used for depression and anxiety disorders.

Venlafaxine: An SNRI used for major depressive disorder, anxiety, and panic disorders.

Desvenlafaxine: A derivative of venlafaxine with similar uses.

Uniqueness of Milnacipran Hydrochloride

Milnacipran hydrochloride is unique among SNRIs due to its relatively balanced inhibition of serotonin and norepinephrine reuptake . This balance is thought to contribute to its effectiveness in treating fibromyalgia, a condition characterized by widespread pain and fatigue . Additionally, milnacipran hydrochloride has a lower incidence of certain side effects compared to other SNRIs, making it a preferred choice for some patients .

Eigenschaften

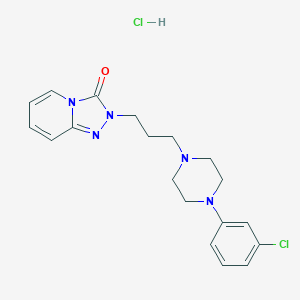

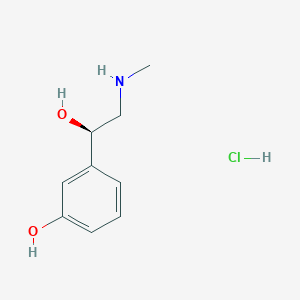

CAS-Nummer |

101152-94-7 |

|---|---|

Molekularformel |

C15H23ClN2O |

Molekulargewicht |

282.81 g/mol |

IUPAC-Name |

(1S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13?,15-;/m1./s1 |

InChI-Schlüssel |

XNCDYJFPRPDERF-UQKHFXBCSA-N |

SMILES |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl |

Isomerische SMILES |

CCN(CC)C(=O)[C@]1(CC1CN)C2=CC=CC=C2.Cl |

Kanonische SMILES |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl |

Key on ui other cas no. |

101152-94-7 |

Piktogramme |

Acute Toxic |

Synonyme |

1 Phenyl 1 diethylaminocarbonyl 2 aminomethylcyclopropane HCl 1-phenyl-1-diethylaminocarbonyl-2-aminomethylcyclopropane HCl F 2207 F-2207 F2207 Ixel midalcipran milnacipran milnacipran hydrochloride Savella |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

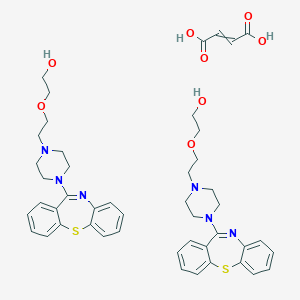

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.